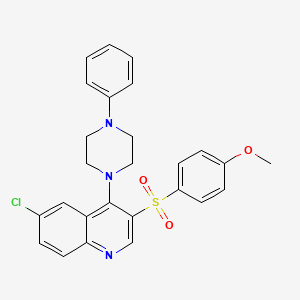

![molecular formula C27H23N5O4 B2681415 3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one CAS No. 1112367-93-7](/img/structure/B2681415.png)

3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

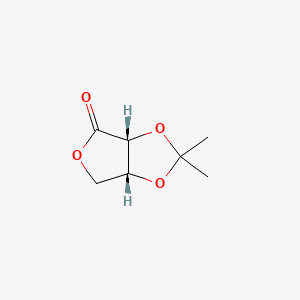

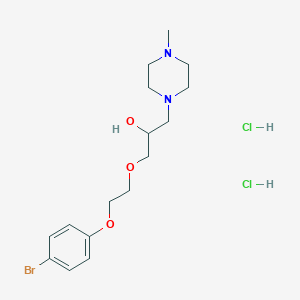

3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C27H23N5O4 and its molecular weight is 481.512. The purity is usually 95%.

BenchChem offers high-quality 3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopropyl-6-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-1,3-benzoxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antibacterial Study of N-Substituted Derivatives : Compounds bearing the 1,3,4-oxadiazole moiety, similar to part of the described chemical structure, have been synthesized and evaluated for their antibacterial properties. These compounds exhibit moderate to significant antibacterial activity, highlighting their potential use in developing new antimicrobial agents (Khalid et al., 2016).

Antimicrobial and Antitubercular Agents : A study on the synthesis of novel sulfonyl derivatives, including isopropyl thiazole and 1,3,4-oxadiazoles, demonstrated their significant antibacterial, antifungal, and antitubercular activities. These findings suggest the therapeutic potential of such compounds in treating infections and tuberculosis (Kumar et al., 2013).

Enzyme Inhibition Studies : Derivatives related to the queried compound have been explored for their ability to inhibit human carbonic anhydrase isozymes, crucial for various physiological processes. Such studies are fundamental for the development of drugs targeting conditions like glaucoma, edema, and certain cancers (Alafeefy et al., 2015).

Synthesis and Chemical Analysis

Crystal Structure and DFT Calculations : Research into the crystal structure and computational analysis of novel oxadiazole derivatives provides valuable insights into their chemical properties and reactivity. Such studies can guide the design of new compounds with desired biological or physical properties (Kumara et al., 2017).

Synthesis of Fluorescence-Tagged Ligands : The development of fluorescent-tagged ligands for receptors, based on piperidine derivatives, showcases the application of related compounds in biochemical research, potentially enabling the tracking and study of receptor-ligand interactions in living systems (Amon et al., 2007).

Mechanism of Action

Target of Action

Compounds with oxadiazole and naphthyridine structures often interact with various enzymes and receptors in the body. For example, indole derivatives, which share some structural similarities with these compounds, have been found to bind with high affinity to multiple receptors .

Mode of Action

The interaction between these compounds and their targets typically involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces. This can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

The affected pathways would depend on the specific targets of these compounds. For instance, if the compounds were to interact with enzymes involved in inflammatory responses, they could potentially influence the pathways related to inflammation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would be influenced by various factors, including their chemical structure, solubility, and stability. For example, the presence of methoxy and methyl groups could potentially enhance their lipophilicity, which might improve their absorption and distribution .

Result of Action

The molecular and cellular effects of these compounds would depend on their specific mode of action. If they were to inhibit a particular enzyme, for instance, this could lead to a decrease in the production of certain biochemicals, potentially altering cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biochemicals could influence the action, efficacy, and stability of these compounds. For example, certain conditions might enhance or inhibit their interaction with their targets .

properties

IUPAC Name |

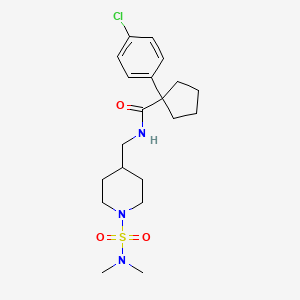

2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O4/c1-17-9-14-21-24(34)22(27-29-25(30-36-27)18-10-12-20(35-3)13-11-18)15-32(26(21)28-17)16-23(33)31(2)19-7-5-4-6-8-19/h4-15H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAHXDUQUKRFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N(C)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

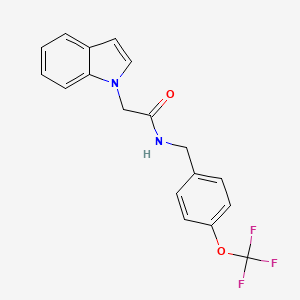

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2681337.png)

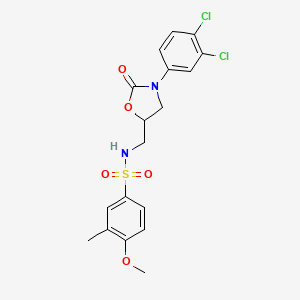

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681346.png)

![tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B2681347.png)